molecular formula C16H12FNO2 B6362278 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid CAS No. 1240567-77-4

1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid

Cat. No. B6362278
CAS RN: 1240567-77-4
M. Wt: 269.27 g/mol
InChI Key: JMKVVXUWANABNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives have been studied extensively . For instance, analytical thin layer chromatography has been carried out using Merck Kieselgel 60 F254, coated on aluminium plates, with visualization of spots where necessary by quenching of UV (254 nm) fluorescence .

Scientific Research Applications

1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid has been used in a wide range of scientific research applications, including in the synthesis of pharmaceuticals, biocatalysts, and fluorescent dyes. It has also been used in the study of various biochemical and physiological processes, such as enzyme kinetics and receptor binding. This compound has been used in the study of the binding of various drugs to their respective receptors, and it has been used to study the effects of various drugs on enzyme activity.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid in lab experiments include its low cost and availability, its ability to act as a substrate for enzymes, and its ability to be used in the study of various biochemical and physiological processes. The limitations of using this compound in lab experiments include its instability in the presence of light and heat, its low solubility in water, and its potential to cause skin irritation.

Future Directions

The future directions for research on 1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid include further study of its effects on biochemical and physiological processes, its potential applications in the synthesis of pharmaceuticals and biocatalysts, and its potential to be used in the study of the binding of various drugs to their respective receptors. Additionally, further research could be done on the potential of this compound to be used in the development of fluorescent dyes and its potential to be used in the study of enzyme kinetics.

Synthesis Methods

1-Benzyl-4-fluoro-1H-indole-2-carboxylic acid can be synthesized from benzyl bromide and 4-fluorobenzaldehyde in a two-step reaction. The first step involves the reaction of benzyl bromide and 4-fluorobenzaldehyde in the presence of sodium hydroxide to form a benzyl-4-fluorobenzyl alcohol. The second step involves the reaction of this alcohol with acetic anhydride in the presence of sulfuric acid to form this compound.

properties

IUPAC Name

1-benzyl-4-fluoroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c17-13-7-4-8-14-12(13)9-15(16(19)20)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKVVXUWANABNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C2C(=O)O)C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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